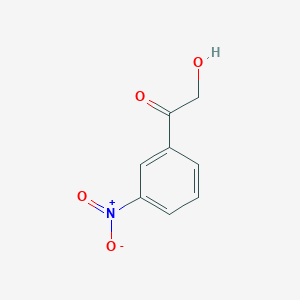

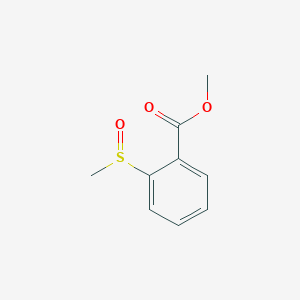

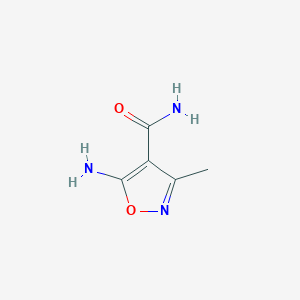

![molecular formula C11H12F3N3O2 B1303368 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid CAS No. 465514-39-0](/img/structure/B1303368.png)

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid

説明

The compound 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a chemical entity that features a piperidine ring, a common structural motif in medicinal chemistry, linked to a pyrimidine ring substituted with a trifluoromethyl group. This structural framework is often seen in molecules with potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include the formation of the piperidine ring, introduction of the pyrimidinyl group, and subsequent functionalization with various substituents. For example, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved through a telescoped sequence of reactions starting from commercially available precursors, highlighting the potential for efficient synthesis of complex piperidine-pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and pyrimidine rings can be characterized by various spectroscopic techniques such as FT-IR, NMR, and UV, as well as quantum chemical methods. These analyses provide insights into the electronic structure, including the distribution of electron density (Mulliken charges), energy levels of frontier orbitals (HOMO and LUMO), and other molecular properties such as dipole moment and polarizability .

Chemical Reactions Analysis

Compounds with the piperidine and pyrimidine structural motifs can participate in a variety of chemical reactions. For instance, the piperidine ring can be involved in nucleophilic substitution reactions, while the pyrimidine ring can undergo electrophilic aromatic substitution. The presence of functional groups such as carboxylic acid offers additional reactivity, enabling the formation of amides, esters, and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The trifluoromethyl group is known to impart unique properties due to its strong electron-withdrawing effect, which can affect the acidity of adjacent functional groups and the overall molecular stability. Computational studies can predict physicochemical properties, drug-likeness features, and oral bioavailability, which are crucial for the development of pharmaceutical agents .

科学的研究の応用

Central Nervous System (CNS) Acting Drugs

Heterocycles, including pyrimidines, play a significant role in the development of drugs targeting the CNS. These compounds, due to their functional groups, show promising activity ranging from depression treatment to managing convulsions. The study by Saganuwan (2017) discusses the potential of various heterocycles, including pyrimidines, in serving as lead molecules for the synthesis of compounds with CNS activity. The paper highlights the importance of exploring these compounds further for their therapeutic potential (S. Saganuwan, 2017).

Hybrid Catalysts for Pyrano[2,3-d]pyrimidine Scaffolds

The synthesis of pyranopyrimidine cores is crucial for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Parmar, Vala, and Patel (2023) review the use of diversified hybrid catalysts in synthesizing these scaffolds, demonstrating the compound's versatility and importance in drug development (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Dipeptidyl Peptidase IV Inhibitors

Mendieta, Tarragó, and Giralt (2011) discuss the role of pyrimidine derivatives as dipeptidyl peptidase IV inhibitors, highlighting their importance in treating type 2 diabetes mellitus. The paper outlines the classification of DPP IV inhibitor patents, indicating the potential of pyrimidine and piperidine compounds in the development of antidiabetic drugs (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Synthesis of N-heterocycles via Sulfinimines

Philip, Radhika, Saranya, and Anilkumar (2020) explore the use of tert-butanesulfinamide in the asymmetric synthesis of N-heterocycles via sulfinimines, including piperidines and pyrimidines. This methodology provides access to a variety of natural products and therapeutically relevant compounds, underlining the significance of exploring these chemical pathways further (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Anti-inflammatory Activities and Structure–Activity Relationships of Pyrimidines

Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, and Umar (2021) review the anti-inflammatory activities and structure–activity relationships of pyrimidine derivatives. Their work highlights the synthesis and pharmacological effects of these compounds, suggesting a potential pathway for developing new anti-inflammatory agents (H. Rashid et al., 2021).

Safety and Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

作用機序

Target of Action

It’s known that compounds with similar structures are often involved in interactions with enzymes such as reverse transcriptase .

Mode of Action

It’s suggested that molecules with a -cf3 group, like this compound, can exhibit improved drug potency through key hydrogen bonding interactions with proteins .

Biochemical Pathways

Compounds with similar structures can be readily and site selectively metalated, opening access to a wealth of new building blocks .

Result of Action

It’s known that compounds with similar structures can cause respiratory irritation, serious eye irritation, and skin irritation .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of “1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid”. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

特性

IUPAC Name |

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-4-15-10(16-8)17-5-2-7(3-6-17)9(18)19/h1,4,7H,2-3,5-6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAIISDWPUEPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380661 | |

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

465514-39-0 | |

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465514-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)